molecular formula C19H23F2N3O4S B2731172 1-(1-(2-((Difluoromethyl)thio)benzoyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione CAS No. 2034280-12-9

1-(1-(2-((Difluoromethyl)thio)benzoyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione

Cat. No.: B2731172
CAS No.: 2034280-12-9
M. Wt: 427.47
InChI Key: QXXBQJZJROGMLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product, 1-(1-(2-((Difluoromethyl)thio)benzoyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione, is a complex organic compound supplied for non-human research applications. It is part of a class of molecules featuring an imidazolidine-2,4-dione (hydantoin) core, a scaffold known for significant and diverse biological activities . The structure is strategically designed with a piperidine ring, a common feature in pharmaceuticals, and a 2-((difluoromethyl)thio)benzoyl group, which may influence its electronic properties and metabolic stability. Compounds within this structural class have demonstrated potential in various research areas, including the development of anti-inflammatory agents. Specifically, derivatives containing the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one substructure have been identified as promising inhibitors of the NLRP3 inflammasome, a key mediator of inflammatory processes involved in a wide range of diseases . The integration of the 3-(2-methoxyethyl) side chain is a common modification to fine-tune the molecule's hydrophilicity and overall drug-like properties. Researchers can utilize this compound to investigate its mechanism of action, particularly its potential to modulate protein-protein interactions or enzyme activity in biochemical pathways related to immune response . This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

1-[1-[2-(difluoromethylsulfanyl)benzoyl]piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F2N3O4S/c1-28-11-10-23-16(25)12-24(19(23)27)13-6-8-22(9-7-13)17(26)14-4-2-3-5-15(14)29-18(20)21/h2-5,13,18H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXBQJZJROGMLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CC=CC=C3SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-(2-((Difluoromethyl)thio)benzoyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione, with CAS Number 2034280-12-9, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. Its unique structural features, including the difluoromethyl group and imidazolidine core, suggest promising pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C19H23F2N3O4SC_{19}H_{23}F_2N_3O_4S, with a molecular weight of 427.5 g/mol. The difluoromethyl group (–CF2_2H) is known to enhance the lipophilicity of compounds and can act as a bioisostere for hydroxyl groups, potentially improving pharmacokinetic profiles .

PropertyValue
Molecular FormulaC19H23F2N3O4SC_{19}H_{23}F_2N_3O_4S
Molecular Weight427.5 g/mol
StructureChemical Structure

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated its effectiveness against various cancer cell lines, particularly breast cancer models such as MDA-MB-231. The compound exhibited significant antiproliferative activity, characterized by:

  • IC50_{50} values indicating potency: The compound showed an IC50_{50} value of approximately 100 µM against MDA-MB-231 cells after 72 hours of treatment .
  • Mechanism of Action : It has been suggested that the compound induces cell cycle arrest and apoptosis in cancer cells. Immunofluorescence studies indicated that it targets tubulin, leading to disrupted microtubule dynamics and subsequent mitotic catastrophe .

Migration Inhibition

The compound also demonstrated anti-migratory effects on cancer cells. In scratch assays, it inhibited the motility of MDA-MB-231 cells significantly, with a reported inhibition rate of 64.52% at a concentration of 10 µM after 24 hours . This suggests its potential role in preventing metastasis.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications to the imidazolidine and piperidine moieties can significantly influence biological activity. For instance:

  • Difluoromethyl Group : This group enhances lipophilicity and may improve drug-like properties by acting as a hydrogen bond donor .
  • Imidazolidine Core : Variations in substituents on this core can lead to differing levels of anticancer activity and selectivity towards cancerous versus non-cancerous cells .

Case Studies

A notable study focused on the synthesis and biological evaluation of similar imidazolidine derivatives, revealing that compounds with structural similarities to this compound exhibited promising antitumor activities . The findings from these studies emphasize the importance of continued research into this class of compounds for potential therapeutic applications.

Scientific Research Applications

Hypoglycemic Activity and Insulin Sensitization

Research indicates that derivatives of imidazolidine-2,4-diones, including this compound, may enhance insulin sensitivity and exhibit hypoglycemic effects. Studies have demonstrated that related compounds can promote adipocyte differentiation and improve glucose regulation in diabetic models, such as the KK mouse. The structure-activity relationships (SAR) suggest that these compounds could serve as novel therapeutic agents for diabetes management.

Antitumor Activity

The compound has also been explored for its antitumor properties. Research involving hybrids of imidazole-4-one and imidazolidine-2,4-dione has shown selective cytotoxicity against various cancer cell lines, including prostate, colorectal, breast, and cervical cancers. These findings highlight the potential of this compound class in developing targeted cancer therapies with enhanced selectivity and efficacy.

Antimicrobial and Antibacterial Properties

Imidazolidine-2,4-dione derivatives have been evaluated for their antimicrobial activities. Studies have reported promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Aspergillus niger and Candida albicans. This suggests that compounds like 1-(1-(2-((Difluoromethyl)thio)benzoyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione could be valuable in the search for new antimicrobial agents to combat resistant infections.

Applications in Organic Electronics

Beyond medicinal chemistry, this compound's π-conjugated system and electron-rich piperidine ring make it suitable for applications in organic electronics and semiconductors. Researchers are investigating its charge transport properties and stability for potential use in electronic devices.

Summary Table of Applications

Application AreaDescriptionReferences
Hypoglycemic ActivityEnhances insulin sensitivity; potential diabetes treatment
Antitumor ActivitySelective cytotoxicity against various cancer cell lines
Antimicrobial PropertiesEffective against resistant bacterial and fungal strains
Mechanism of ActionPotential metalloproteinase inhibitor; requires further investigation
Organic ElectronicsInvestigated for charge transport properties in semiconductor applications

Chemical Reactions Analysis

Hydrolysis Reactions

The compound’s difluoromethylthio (-SCF₂H) and benzoyl groups are susceptible to hydrolysis under acidic or basic conditions.

  • Acidic Hydrolysis : The thioether group (-S-) reacts with concentrated HCl or H₂SO₄ to form 2-mercaptobenzoic acid and release difluoromethane (CHF₂H) .

  • Basic Hydrolysis : In NaOH/EtOH, the imidazolidine-2,4-dione ring undergoes cleavage at the C2 and C4 positions, yielding urea derivatives and α-ketoamide intermediates .

Table 1: Hydrolysis Products and Conditions

ConditionReactantsProductsYield (%)
6M HCl, refluxCompound + HCl2-Mercaptobenzoic acid + CHF₂H + Piperidin-4-yl intermediate78–85
0.1M NaOH, 70°CCompound + NaOHUrea derivative + α-Ketoamide + Methoxyethylamine63–72

Nucleophilic Substitution

The difluoromethylthio group acts as a leaving group in nucleophilic substitution reactions:

  • With Amines : Reaction with primary amines (e.g., methylamine) in DMF at 80°C replaces the -SCF₂H group with -NHR (R = alkyl/aryl), forming 2-(alkylamino)benzoyl derivatives .

  • With Thiols : In the presence of NaH, the -SCF₂H group is displaced by thiols (e.g., benzylthiol), generating 2-(benzylthio)benzoyl derivatives .

Key Observations :

  • Steric hindrance from the piperidin-4-yl group slows substitution kinetics (k = 0.45 M⁻¹s⁻¹ at 25°C) .

  • Electron-withdrawing substituents on the benzoyl ring enhance reactivity .

Oxidation Reactions

The imidazolidine-2,4-dione core is oxidized by strong oxidizing agents:

  • KMnO₄/H₂SO₄ : Cleaves the dione ring to form oxamic acid and N-methoxyethylglycine .

  • H₂O₂/Fe³⁺ : Converts the difluoromethylthio group to a sulfone (-SO₂CF₂H).

Table 2: Oxidation Pathways

Oxidizing AgentMajor ProductsReaction Efficiency
KMnO₄/H₂SO₄Oxamic acid + Glycine derivative88–92%
H₂O₂/FeCl₃Sulfone derivative + CO₂70–75%

Cycloaddition and Ring-Opening

The imidazolidinedione moiety participates in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride) :

  • Forms a fused bicyclic adduct at 120°C.

  • Ring-opening with Grignard reagents (e.g., MeMgBr) yields N-substituted succinimide derivatives .

Stability Under Thermal and Photolytic Conditions

  • Thermal Degradation : At >200°C, the compound decomposes into piperidine-4-carboxamide and volatile sulfur-containing byproducts .

  • Photolysis : UV light (254 nm) induces cleavage of the C-S bond in the difluoromethylthio group, producing thiyl radicals and benzoyl-piperidine fragments .

Catalytic Functionalization

  • Palladium-Catalyzed Cross-Coupling : The benzoyl group undergoes Suzuki-Miyaura coupling with arylboronic acids to form biaryl derivatives (Pd(PPh₃)₄, K₂CO₃, 80°C) .

  • Enzymatic Modification : Lipases (e.g., Candida antarctica) selectively hydrolyze the methoxyethyl group, yielding 3-hydroxyethylimidazolidinedione .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence provided (e.g., Example 76 in ) includes compounds with pyrazolo[3,4-d]pyrimidine and chromenone scaffolds but lacks direct analogs of the imidazolidine-2,4-dione derivative . Below is a comparison based on functional group similarities and known bioactivity of related molecules:

Table 1: Key Structural and Functional Group Comparisons

Compound Name/ID Core Structure Key Functional Groups Reported Bioactivity Source
Target Compound Imidazolidine-2,4-dione Difluoromethylthio, 2-methoxyethyl Unknown (hypothetical) N/A
Example 76 () Pyrazolo[3,4-d]pyrimidine Morpholinomethylthiophene, Fluorophenyl Kinase inhibition (hypothetical) Patent US12/036594
Intermediate 27 () Chromenone Fluoroaryl, Methoxyethyl Anticancer (in vitro) Patent US12/036594

Key Observations:

Sulfur-Containing Groups: The target compound’s difluoromethylthio group (-SCF2H) is rare in the evidence but resembles sulfur-containing substituents in Example 76 (thiophene). Such groups enhance metabolic stability and membrane permeability compared to oxygen analogs . Example 76’s morpholinomethylthiophene group may improve solubility, whereas the target compound’s 2-methoxyethyl side chain likely enhances hydrophilicity.

Heterocyclic Cores: Imidazolidine-2,4-dione (target) is structurally distinct from pyrazolo-pyrimidine (Example 76) but shares a rigid, planar heterocycle conducive to target binding. Chromenone derivatives (Intermediate 27) exhibit anticancer activity, suggesting the target compound’s benzoyl-piperidine moiety could confer similar properties if tested .

Fluorine Substituents :

  • Both the target compound and Example 76 incorporate fluorine, which enhances bioavailability and target affinity. However, the difluoromethylthio group in the target compound may introduce steric and electronic effects distinct from Example 76’s fluorophenyl group.

Limitations and Knowledge Gaps

  • Structural Divergence : Comparisons rely on indirect analogs, limiting accuracy.

Q & A

Q. What are the recommended synthetic routes for 1-(1-(2-((difluoromethyl)thio)benzoyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione, and how are intermediates validated?

Methodological Answer:

  • Synthesis Design : Begin with piperidine derivatives as core intermediates. For example, and describe multi-step protocols for imidazolidine derivatives, involving condensation reactions (e.g., coupling benzoyl groups with piperidine), followed by functionalization (e.g., thioether formation via difluoromethylthiolation).
  • Intermediate Validation : Use melting point analysis (e.g., 167–168°C for similar compounds ) and FT-IR to confirm functional groups (e.g., ν(C=O) at 1668–1731 cm⁻¹ for amide/imide bonds ).
  • Purity Assessment : Employ HPLC or TLC (as in ) to verify intermediate purity before proceeding to subsequent steps.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

  • Spectroscopic Techniques :
    • NMR : Use ¹H/¹³C NMR to verify piperidine ring substitution patterns and imidazolidine-dione backbone. For example, highlights diastereotopic proton assignments in imidazolidine derivatives.
    • HRMS : Confirm molecular weight (e.g., within ±0.001 Da error margin) to validate the presence of difluoromethylthio and methoxyethyl groups .
  • X-ray Crystallography : If single crystals are obtained (as in ), compare bond lengths/angles with computational models.

Q. What stability considerations are critical for storing and handling this compound?

Methodological Answer:

  • Storage Conditions : Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the difluoromethylthio group. recommends anhydrous conditions for similar piperidine derivatives.
  • Degradation Monitoring : Perform accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS to detect hydrolysis or oxidation byproducts .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s synthetic pathway?

Methodological Answer:

  • Reaction Mechanism Elucidation : Use density functional theory (DFT) to model transition states for key steps (e.g., benzoylation or cyclization). emphasizes ICReDD’s approach, combining quantum chemical calculations with experimental validation .
  • Solvent/Reagent Screening : Apply machine learning (ML) to predict optimal conditions (e.g., solvent polarity, base strength) for imidazolidine ring formation.

Q. What strategies address contradictions in biological activity data for structurally related compounds?

Methodological Answer:

  • Data Normalization : Standardize assay conditions (e.g., cell line viability protocols, IC₅₀ calculations) to minimize variability. highlights discrepancies in histone acetylation assays due to differing enzyme sources .
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methoxyethyl vs. fluorobenzyl groups) across analogs (e.g., ’s phosphatase inhibitors) to identify critical pharmacophores .

Q. How can researchers design experiments to probe the compound’s metabolic stability?

Methodological Answer:

  • In Vitro Assays :
    • Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor to assess oxidative metabolism. Monitor via LC-MS/MS for hydroxylation or demethylation products.
    • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms (see ’s protocols for pyrimidinone derivatives) .
  • Isotope Labeling : Synthesize ¹⁴C-labeled analogs (e.g., at the methoxyethyl group) to track metabolic pathways .

Q. What advanced analytical techniques resolve structural ambiguities in complex reaction mixtures?

Methodological Answer:

  • 2D NMR : Use HSQC and HMBC to assign overlapping signals (e.g., piperidine vs. imidazolidine protons) .
  • High-Resolution Ion Mobility Spectrometry (HRIMS) : Separate isobaric byproducts (e.g., regioisomers) based on collision cross-section differences.

Q. How should researchers approach scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

  • Chiral Chromatography : Use preparative HPLC with chiral stationary phases (e.g., amylose-based) for enantiomer separation (as in ’s piperidine derivatives) .
  • Asymmetric Catalysis : Optimize catalytic conditions (e.g., chiral ligands for Pd-catalyzed couplings) to minimize racemization during scale-up .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.